molecular formula C28H54O4 B1198136 Didodecyl succinate CAS No. 5980-15-4

Didodecyl succinate

Cat. No. B1198136
CAS RN: 5980-15-4
M. Wt: 454.7 g/mol
InChI Key: JBJMZCVEBLDYCA-UHFFFAOYSA-N
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Description

Didodecyl succinate, also known as Succinic Acid Dilauryl Ester or Dilauryl Succinate, is a type of succinic acid derivative . It is commonly used as a surfactant and emulsifier in a variety of industrial and consumer applications.


Synthesis Analysis

Didodecyl Succinate can be synthesized by reacting succinic acid with 1-dodecanol in the presence of p-toluenesulfonic acid as a catalyst . The mixture is then refluxed at 120 °C for 1 hour .


Molecular Structure Analysis

The molecular formula of Didodecyl succinate is C28H54O4 . It contains a total of 85 bonds, including 31 non-H bonds, 2 multiple bonds, 27 rotatable bonds, 2 double bonds, and 2 ester groups .


Chemical Reactions Analysis

Didodecyl succinate is non-reactive under normal conditions of use, storage, and transport .


Physical And Chemical Properties Analysis

Didodecyl succinate is a solid substance that appears as a white to pale yellow crystalline powder . The melting point ranges from 38.0 to 43.0 °C .

Scientific Research Applications

Medicine: Anti-Inflammatory and Metabolic Pathway Modulation

Didodecyl succinate has been implicated in the modulation of succinate metabolism and signaling within inflammatory pathways. Elevated levels of succinate have been associated with various inflammatory disorders, and targeting these pathways offers promising therapeutic avenues . The compound’s role in stabilizing hypoxia-inducible factor-1α and engaging the succinate receptor 1 on immune cells makes it a potential candidate for therapeutic intervention in diseases characterized by inflammation .

Industrial Applications: Biodegradable Plastics

In the industrial sector, Didodecyl succinate is utilized in the synthesis of biodegradable plastics. Its incorporation into polymers enhances their biodegradability, aligning with the increasing demand for environmentally friendly materials . This application is crucial in reducing the environmental impact of plastic waste.

Environmental Science: Biodegradation and Sustainability

The environmental science field benefits from Didodecyl succinate through the development of sustainable materials. Studies on poly(alkylene succinate)s, which include Didodecyl succinate derivatives, have shown that these materials are not only biodegradable but also possess high thermal stability, making them suitable for various eco-friendly applications .

Food Technology: Edible Coatings and Emulsion Stabilizers

Didodecyl succinate finds applications in food technology as an ingredient in edible coatings and emulsion stabilizers. Its ability to modify surface properties and enhance the physicochemical attributes of food products makes it a valuable component in the development of functional food ingredients .

Cosmetics: Skin and Hair Care Formulations

In cosmetics, Didodecyl succinate is used for its emollient properties, contributing to the texture and moisturizing effects in skin and hair care products. Its incorporation into cosmetic formulations aligns with the industry’s shift towards green, sustainable ingredients .

Materials Science: Graphene p-Doping

A novel application of Didodecyl succinate in materials science is its use as a dopant for graphene sheets. The compound helps in the stabilization and p-doping of graphene, which is essential for the development of functional graphene materials with tailored electronic properties .

Future Directions

Didodecyl succinate is widely used in detergents, cosmetics, pharmaceuticals, and processed foods . As a type of succinic acid derivative, it has potential for more cost-effective production schemes compared to petroleum-based production . This suggests a promising future direction towards more sustainable and environmentally friendly processes .

properties

IUPAC Name

didodecyl butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54O4/c1-3-5-7-9-11-13-15-17-19-21-25-31-27(29)23-24-28(30)32-26-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJMZCVEBLDYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208536
Record name Dilauryl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Didodecyl succinate

CAS RN

5980-15-4
Record name 1,4-Didodecyl butanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5980-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dilauryl succinate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dilauryl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Didodecyl succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.263
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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